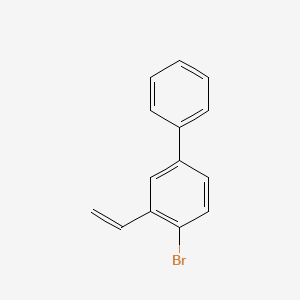

4-Bromo-3-vinyl-1,1'-biphenyl

Description

4-Bromo-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11Br It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom at the 4-position and a vinyl group at the 3-position

Properties

Molecular Formula |

C14H11Br |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-2-ethenyl-4-phenylbenzene |

InChI |

InChI=1S/C14H11Br/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2 |

InChI Key |

NJRHGRTUVVVHCV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-vinylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the vinylation of 4-bromobiphenyl using a palladium-catalyzed Heck reaction with vinyl halides .

Industrial Production Methods: Industrial production of 4-Bromo-3-vinyl-1,1’-biphenyl typically involves large-scale bromination and vinylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions can yield derivatives like 4-amino-3-vinyl-1,1’-biphenyl.

- Oxidation reactions can produce 4-bromo-3-formyl-1,1’-biphenyl.

- Reduction reactions can result in 4-bromo-3-ethyl-1,1’-biphenyl.

Scientific Research Applications

While a comprehensive data table and case studies focusing solely on the applications of "4-Bromo-3-vinyl-1,1'-biphenyl" are not available within the provided search results, the search results do provide information regarding biphenyl compounds and their applications.

Biphenyl Compounds and Their Applications

Biphenyl derivatives have a wide range of applications in various fields, including medicinal chemistry, organic chemistry, and material science . They are used as building blocks for liquid crystals and as structural components in compounds with pharmacological activities .

Medicinal Chemistry

Biphenyl derivatives are used in medicine for their antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalarial properties . For example, certain bis-indole derivatives with a phenyl linker have shown promising activity against lung cancer cells . One such compound, N,N'-(1,4-phenylene)bis{N'-[1-(tert-butoxycarbonyl) indol-3-yl]methyl (urea)}, induced autophagy, depleted glutathione, and enhanced the antiproliferative impact of cisplatin in A549 lung cancer cells .

Material Science

Fluorinated biphenyls are used to develop organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), organic semiconductors, metal-organic frameworks (MOFs), and organic polymers of intrinsic microporosity (OMIMs) due to their rigidity, chemical stability, and electron-poor nature .

Acaricides

Some biphenyl compounds are used as acaricides to control harmful mites in agriculture, forestry, and public health . These compounds can control various harmful mites at very low dosages .

Synthesis of Biphenyl Derivatives

Various methods exist for synthesizing biphenyl derivatives. One method involves the Suzuki-Miyaura cross-coupling reaction . For example, fluorinated biphenyl compounds can be prepared via Suzuki-Miyaura cross-coupling of tetrafluoroiodobenzene with trifluoroboronic acid, using sodium carbonate as a base and tris(dibenzylideneacetone)dipalladium(0) as a catalyst with SPhos as a ligand .

Mechanism of Action

The mechanism of action of 4-Bromo-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and radical-mediated processes .

Comparison with Similar Compounds

4-Bromobiphenyl: Lacks the vinyl group, making it less reactive in certain chemical reactions.

4-Bromo-4’-chlorobiphenyl: Contains an additional chlorine atom, altering its chemical properties and reactivity.

4-Bromo-4’-hydroxybiphenyl: Has a hydroxyl group, making it more polar and reactive in hydrogen bonding interactions.

Biological Activity

4-Bromo-3-vinyl-1,1'-biphenyl is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a vinyl group attached to a biphenyl framework. This structure may influence its reactivity and biological interactions.

Biological Activity Overview

Research on this compound has revealed several key biological activities:

- Antimicrobial Activity : Studies indicate that biphenyl derivatives exhibit antimicrobial properties. The presence of halogen substituents, such as bromine, can enhance this activity by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Properties : Compounds with biphenyl structures have shown promise in cancer research. For instance, certain derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro against various cancer cell lines. Results suggest that it may exhibit selective toxicity towards malignant cells while sparing normal cells .

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of approximately 15 µM. This indicates significant cytotoxicity compared to control groups. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Anticancer | MTT Assay | MCF-7 | 15 | |

| Antimicrobial | Broth Dilution Method | S. aureus | 32 | |

| E. coli | 64 |

Recent Research Findings

Recent investigations into the structure-activity relationship (SAR) of biphenyl derivatives have highlighted the importance of substituent position and type on biological activity. For example, modifications to the vinyl group or further halogenation can significantly alter potency against specific targets . Additionally, computational studies have begun to elucidate the binding interactions of these compounds with biological macromolecules, paving the way for rational drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.